Enhanced Lipophilicity for Membrane Permeability vs. Mono-Chloroethoxy Analog
This compound exhibits a higher calculated lipophilicity (LogP) compared to the direct mono-substituted analog 1-(2-chloroethoxy)-4-nitrobenzene. The presence of a second chloroethoxy group increases the LogP from 2.8 for the mono-substituted compound to 3.1 for 1,2-bis(2-chloroethoxy)-4-nitrobenzene, indicating a >10% increase in predicted lipophilicity [1][2]. This property is crucial for passive membrane permeability in biological systems or for preferential partitioning into organic phases in biphasic reaction systems.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP (XLogP3) = 3.1 |
| Comparator Or Baseline | 1-(2-Chloroethoxy)-4-nitrobenzene (CAS: 3383-72-0), LogP = 2.8 |
| Quantified Difference | +0.3 log unit (10.7% increase) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can translate to improved cellular uptake or extraction efficiency in biphasic reactions, making this compound a superior choice over the mono-substituted analog when enhanced organic phase partitioning is desired.
- [1] PubChem. 1,2-Bis(2-chloroethoxy)-4-nitrobenzene. Computed Properties: XLogP3-AA 3.1. Accessed via: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-bis_2-chloroethoxy_-4-nitrobenzene. View Source
- [2] PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. Computed Properties: XLogP3-AA 2.8. Accessed via: https://pubchem.ncbi.nlm.nih.gov/compound/2764587. View Source
